molecular formula C17H21N3O4S2 B2448471 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide CAS No. 2097914-82-2

2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide

Cat. No.: B2448471
CAS No.: 2097914-82-2
M. Wt: 395.49
InChI Key: SPZFQWZCIJSQLL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiophene ring, a pyrrolidine ring, a sulfamoyl group, and a phenoxy group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Sulfamoyl group (-SO2NH2) is a type of sulfonamide group, and phenoxy group (-OPh) is an ether group attached to a phenyl ring .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through various organic reactions such as ring-opening, ring-closing, and substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The exact structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the thiophene ring might undergo electrophilic aromatic substitution, and the sulfamoyl group might participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfamoyl might increase its solubility in polar solvents .

Scientific Research Applications

Antitumor Applications

  • Novel Antitumor Derivatives : Research has developed novel acetamide derivatives, including compounds structurally related to the specified chemical, showing promising antitumor activities. Some derivatives were found to be more effective than doxorubicin, a standard reference drug in antitumor studies (Alqasoumi et al., 2009).
  • Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives : Another study synthesized new derivatives of thieno[3,2-d]pyrimidine, showing potent anticancer activity against several human cancer cell lines, highlighting the utility of compounds with similar structural frameworks in cancer research (Hafez & El-Gazzar, 2017).

Antimicrobial Applications

  • Antimicrobial Derivatives : A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents. This includes the exploration of acetamide derivatives for potential use against bacterial and fungal infections (Darwish et al., 2014).

Material Science Applications

  • Advanced Material Development : Research into polyamide-imides (PAIs) bearing flexible ether and sulfide links has led to the synthesis of novel organic-soluble PAIs. These materials, derived from similar chemical frameworks, exhibit outstanding solubility, good thermal stability, and potential for various high-performance applications (Shockravi et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and safety data analysis .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the biological activity of many thiophene-containing compounds .

Properties

IUPAC Name

2-[4-[[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c18-17(21)11-24-15-1-3-16(4-2-15)26(22,23)19-14-5-7-20(10-14)9-13-6-8-25-12-13/h1-4,6,8,12,14,19H,5,7,9-11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZFQWZCIJSQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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